2,4,7-Tridecatrienal

Description

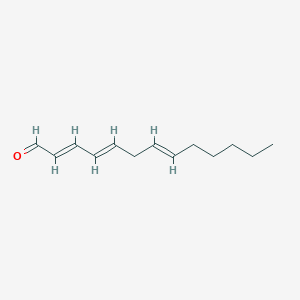

Structure

3D Structure

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(2E,4E,7E)-trideca-2,4,7-trienal |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6+,10-9+,12-11+ |

InChI Key |

BIXIZZVISIZZDM-NRSJTBBXSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C=C/C=O |

Canonical SMILES |

CCCCCC=CCC=CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,7-Tridecatrienal can be synthesized through various methods. One common synthetic route involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In industrial settings, this compound is often produced through the autoxidation of arachidonic acid. This method involves the exposure of arachidonic acid to oxygen, leading to the formation of various volatile compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Tridecatrienal undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted aldehydes depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of 2,4,7-Tridecatrienal are not available in the provided search results, the following information can be gathered:

Identification and Synthesis

- (E,Z,Z)-2,4,7-Tridecatrienal Identification: (E,Z,Z)-2,4,7-Tridecatrienal was unequivocally identified through mass spectrometry and nuclear magnetic resonance (NMR) data .

- Synthesis: (E,Z,Z)-2,4,7-Tridecatrienal can be synthesized in four steps, similar to the method used for preparing (E,Z,Z)-2,4,7-decatrienal . This involves bromination of 2-octyn-1-ol, followed by coupling with the Grignard derivative of 2-trans-penten-4-yn-1-ol .

Occurrence and Formation

- (E,Z,Z)-2,4,7-Tridecatrienal Occurrence: (E,Z,Z)-2,4,7-Tridecatrienal is an odor-active volatile constituent of heated phospholipids, possessing a characteristic egg-like odor . It is also found in autoxidized arachidonic acid .

- Formation: The formation of (E,Z,Z)-2,4,7-tridecatrienal can be explained through the α-cleavage of 8-hydroperoxy-5,9,11,14-eicosatetraenoic acid (8-HPETE), analogous to the formation of (E,Z,Z)-2,4,7-decatrienal by autoxidation of linolenic acid .

Sensory Properties

Classification

Mechanism of Action

The mechanism of action of 2,4,7-Tridecatrienal involves its interaction with various molecular targets and pathways. It is known to participate in the autoxidation of arachidonic acid, leading to the formation of various bioactive compounds. These compounds can interact with cellular receptors and enzymes, influencing processes such as inflammation and cell signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2,4,7-Tridecatrienal, their odor profiles, occurrence, and relative potency:

Key Differences and Research Findings

Odor Potency :

- This compound is 10–50× more potent than (E,E)-2,4-decadienal due to its extended conjugation and lower odor threshold .

- In contrast, trans-4,5-epoxy-(E)-2-decenal exhibits a metallic odor but is less prevalent in food systems due to its instability .

Formation Pathways: this compound is uniquely derived from arachidonic acid autoxidation via 12-hydroperoxide intermediates, while (E,E)-2,4-decadienal originates from linoleic acid oxidation . Hexanal, a saturated aldehyde, forms early in lipid oxidation and is less flavor-active but serves as a marker for rancidity .

Concentration in Food Systems :

- In heated phospholipids, (E,E)-2,4-decadienal is present at 20× higher concentrations than this compound but contributes less to overall aroma due to its higher odor threshold .

- In fish surimi, this compound is a key odorant (FD factor = 128) alongside (E,E)-2,4-decadienal (FD factor = 256), highlighting its disproportionate sensory impact despite lower abundance .

Stability and Reactivity :

- This compound is highly reactive, undergoing rapid Michael addition with thiols or amines, which limits its persistence in complex matrices. This contrasts with hexanal , which is more stable but less odor-active .

Biological Activity

2,4,7-Tridecatrienal is a naturally occurring unsaturated aldehyde with significant biological activity. It is primarily known for its roles in flavor and aroma profiles in various foods, as well as its potential health benefits. This article explores the biological activities associated with this compound, including antimicrobial properties, its effects on cell viability, and its sensory characteristics.

This compound has the following molecular structure:

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 198.28 g/mol

The compound is characterized by three double bonds and an aldehyde functional group, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its efficacy in inhibiting the growth of bacteria such as Klebsiella pneumoniae, which is known for its resistance to multiple drugs. The results indicated a significant zone of inhibition at varying concentrations of the compound.

| Concentration (µg/ml) | Zone of Inhibition (mm) |

|---|---|

| 100 | 12 |

| 500 | 18 |

| 1000 | 25 |

These findings suggest that this compound could be a promising candidate for developing natural antimicrobial agents .

Effects on Cell Viability

The impact of this compound on cell viability was investigated using various cell lines. The compound demonstrated a concentration-dependent effect on cancer cell lines, particularly A549 (lung cancer) and 3T3-L1 (mouse fibroblast). The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µg/ml) |

|---|---|

| A549 | 430 |

| 3T3-L1 | 1000 |

At higher concentrations (1000 µg/ml), a notable reduction in cell viability was observed, indicating potential applications in cancer therapy .

Sensory Properties

In food science, this compound serves as a flavor compound that can modulate taste perception. It has been identified as an effective bitterness and astringency inhibitor in beverages like tea and coffee. Its inclusion in food products allows for the masking of undesirable flavors without introducing additional tastes .

Case Studies

Several studies have explored the applications of this compound in different contexts:

- Food Industry : A study assessed the sensory properties of oils containing tridecatrienal. The compound was found to enhance consumer acceptability by reducing bitterness while preserving overall flavor profiles .

- Pharmaceutical Applications : Research focused on the potential use of tridecatrienal in developing new antimicrobial agents highlighted its ability to inhibit biofilm formation in resistant bacterial strains .

- Cosmetic Formulations : The compound's antioxidant properties have led to investigations into its use in skincare products aimed at reducing oxidative stress and improving skin health .

Q & A

Basic Research Questions

Q. 1. What are the validated analytical methods for identifying and quantifying 2,4,7-Tridecatrienal in complex matrices?

- Methodology : Use gas chromatography (GC) with non-polar columns (e.g., DB-5) and temperature programming (e.g., 20°C to 240°C at variable rates) to resolve its stereoisomers and detect trace amounts. Confirm identity via mass spectrometry (MS) by matching fragmentation patterns to reference spectra (e.g., m/z 192.1514 for [M+H]+) .

- Key Data : Retention indices (RI) vary by column polarity: 1551.1 (non-polar), 1623.1 (semi-polar), and 2203.0 (polar) under standardized GC conditions .

Q. 3. How is (E,Z,Z)-2,4,7-Tridecatrienal synthesized in laboratory settings?

- Methodology : Autoxidation of arachidonic acid under controlled oxidative conditions generates this compound as a major volatile product. Purification involves liquid-liquid extraction followed by silica gel chromatography. Structural elucidation requires nuclear magnetic resonance (NMR) and high-resolution MS .

- Key Challenge : Stereochemical control during synthesis; the (E,Z,Z) configuration is critical for odorant activity .

Q. 4. What are the primary physicochemical properties of this compound relevant to experimental design?

- Data : Molecular formula: C₁₃H₂₀O; monoisotopic mass: 192.1514 g/mol; logP: 5.09 (predictive). Its α,β-unsaturated aldehyde structure makes it prone to oxidation and polymerization, requiring storage under inert atmospheres .

Advanced Research Questions

Q. 5. How can researchers resolve contradictions in reported GC retention indices for this compound across studies?

- Methodology : Standardize column type (e.g., DB-5), carrier gas (He), and temperature programs to minimize variability. Cross-validate using Kovats RI databases and reference compounds. Discrepancies often arise from differences in column aging or detector sensitivity .

- Case Study : Blank et al. (2001) achieved RI reproducibility (±5 units) using a 30 m × 0.32 mm DB-5 column with He flow at 1.5 mL/min .

Q. 6. What experimental strategies mitigate isomerization or degradation of this compound during analysis?

- Approach :

- Use cold-on-column injection in GC to prevent thermal degradation.

- Stabilize aldehyde groups via derivatization (e.g., oxime formation) before LC-MS/MS analysis .

- Monitor degradation via UV-Vis (λmax ~230 nm for conjugated dienals) .

Q. 7. How does the stereochemistry of this compound influence its role as a flavor compound in food systems?

- Experimental Design : Compare odor thresholds of (E,Z,Z)-isomer with other configurations using sensory panels. Synthesize stereoisomers via asymmetric catalysis and evaluate their GC-Olfactometry profiles.

- Findings : The (E,Z,Z)-isomer contributes a "green, fatty" odor at thresholds as low as 0.1 ppb in cooked chicken models, while (E,E,E) configurations lack potency .

Q. 8. What mechanistic pathways explain the formation of this compound during lipid autoxidation?

- Hypothesis Testing : Use isotopic labeling (e.g., ¹³C-arachidonic acid) to track carbon rearrangement during autoxidation. Analyze intermediates via time-resolved headspace sampling and MS/MS .

- Key Insight : Radical-mediated cleavage of hydroperoxides generates conjugated trienals, with regioselectivity influenced by pH and transition metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.